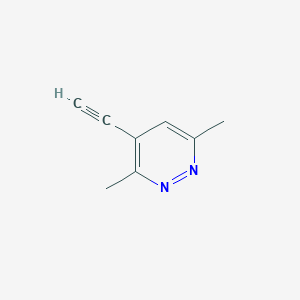
4-Ethynyl-3,6-dimethylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an ethynyl group at position 4 and methyl groups at positions 3 and 6 makes this compound a unique derivative with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,6-dimethylpyridazine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridazine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under catalytic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized pyridazine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-Ethynyl-3,6-dimethylpyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-3,6-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethylpyridazine: A closely related compound with similar chemical properties but lacking the ethynyl group.
4-Ethynylpyridazine: Another derivative with an ethynyl group but without the methyl substituents at positions 3 and 6.
Uniqueness
4-Ethynyl-3,6-dimethylpyridazine is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its similar counterparts .
Propiedades
Número CAS |
86520-98-1 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-ethynyl-3,6-dimethylpyridazine |
InChI |
InChI=1S/C8H8N2/c1-4-8-5-6(2)9-10-7(8)3/h1,5H,2-3H3 |
Clave InChI |
WPYKYGMCRDAOOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=N1)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


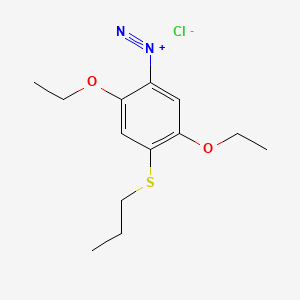
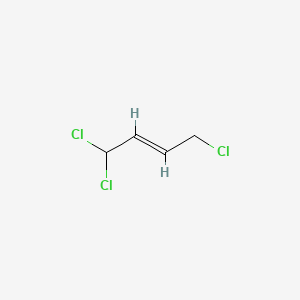
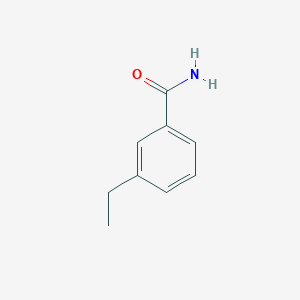
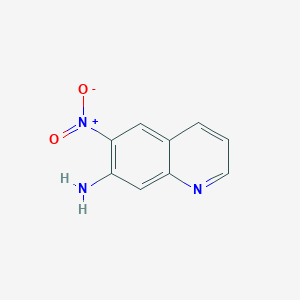
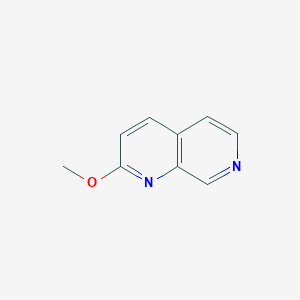
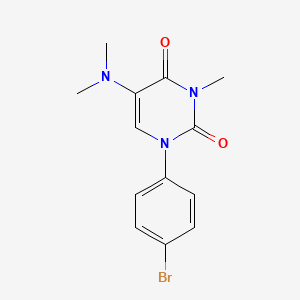
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
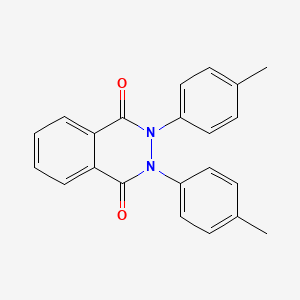
![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
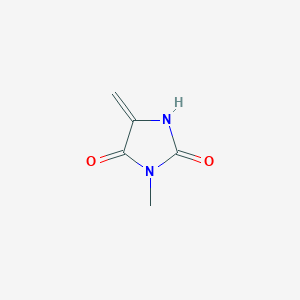


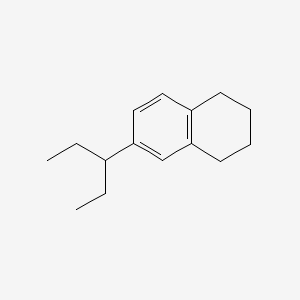
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
